molecular formula C10H12F3N3O B12446421 N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide

Cat. No.: B12446421
M. Wt: 247.22 g/mol
InChI Key: DXKYFLJKGPNJIK-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been studied for their anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .

Preparation Methods

The synthesis of N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide typically involves the reaction of 4,5,6,7-tetrahydroindazole with trifluoromethylating agents followed by acylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide has been explored for its potential in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide is unique due to its trifluoromethyl group, which enhances its biological activity and stability. Similar compounds include:

    3-Phenyl-2-(4-trifluoromethylphenyl)-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.

    2-Benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C10H12F3N3O

Molecular Weight

247.22 g/mol

IUPAC Name

N-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]acetamide

InChI

InChI=1S/C10H12F3N3O/c1-5(17)14-6-2-3-8-7(4-6)9(16-15-8)10(11,12)13/h6H,2-4H2,1H3,(H,14,17)(H,15,16)

InChI Key

DXKYFLJKGPNJIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C(=NN2)C(F)(F)F

Origin of Product

United States

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